molecular formula C17H18F3NO3S B2409455 (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309602-71-7

(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2409455
CAS RN: 2309602-71-7
M. Wt: 373.39
InChI Key: BHVOGOQZMQDNAI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a bicyclic structure, a cyclopropylidene group, a sulfonyl group, and a trifluoromethoxy group attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the bicyclic structure, the introduction of the cyclopropylidene group, and the attachment of the sulfonyl and trifluoromethoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a bicyclic system. The stereochemistry at the 1 and 5 positions of the bicyclic system is also important .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the cyclopropylidene group could participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane:

Pharmaceutical Development

(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane: has shown potential in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. The trifluoromethoxy group enhances its metabolic stability and bioavailability, which are crucial properties for effective drugs .

Agrochemical Research

This compound is also significant in agrochemical research. The trifluoromethoxy group is known for its role in enhancing the efficacy of agrochemicals. It can be used to develop new pesticides and herbicides that are more effective and environmentally friendly. The compound’s stability and activity against pests make it a valuable asset in this field .

Catalysis

In the field of catalysis, (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane can be used as a ligand in metal-catalyzed reactions. Its unique bicyclic structure and functional groups allow it to stabilize metal centers and facilitate various catalytic processes, including hydrogenation, cross-coupling, and oxidation reactions .

Material Science

The compound’s structural properties make it useful in material science. It can be incorporated into polymers to enhance their thermal and mechanical properties. The trifluoromethoxy group contributes to the material’s resistance to degradation and improves its overall performance in various applications .

Medicinal Chemistry

In medicinal chemistry, this compound can be used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for high-throughput screening in drug discovery. The presence of the trifluoromethoxy group also enhances the pharmacokinetic properties of the synthesized molecules .

Environmental Chemistry

(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane: can be used in environmental chemistry to develop new methods for detecting and degrading pollutants. Its stability and reactivity make it suitable for creating sensors and catalysts that can identify and break down harmful substances in the environment .

Synthetic Organic Chemistry

This compound is valuable in synthetic organic chemistry as a reagent or intermediate. Its unique bicyclic structure and functional groups allow for the synthesis of complex organic molecules. It can be used in various synthetic pathways to create new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Biochemical Research

In biochemical research, (1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane can be used to study enzyme interactions and protein-ligand binding. Its unique structure and functional groups allow it to interact with biological macromolecules, providing insights into their mechanisms and functions .

Synthesis and application of trifluoromethylpyridines Molbank | Free Full-Text Visible-light-promoted S-trifluoromethylation of thiophenols

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially act as a ligand for a biological target, or it could undergo a chemical reaction under certain conditions .

Future Directions

The future research directions for this compound could include exploring its reactivity, studying its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

3-cyclopropylidene-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c18-17(19,20)24-15-3-1-2-4-16(15)25(22,23)21-13-7-8-14(21)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOGOQZMQDNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane

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